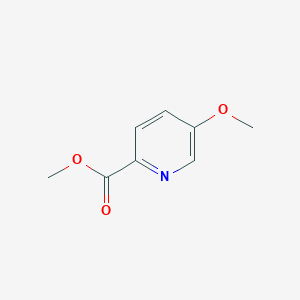

Methyl 5-methoxypyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-6-3-4-7(9-5-6)8(10)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTCNXIVWLMWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558435 | |

| Record name | Methyl 5-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-39-8 | |

| Record name | Methyl 5-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-methoxypyridine-2-carboxylate (CAS: 29681-39-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxypyridine-2-carboxylate, with the CAS number 29681-39-8, is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a methoxy group and a methyl ester on a pyridine ring, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its emerging role as a component in targeted protein degradation.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 29681-39-8 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [1] |

| Synonyms | Methyl 5-methoxypicolinate, 5-Methoxypyridine-2-carboxylic acid methyl ester | [2] |

| Storage | Room temperature, under inert atmosphere | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 5-methoxypyridine-2-carboxylic acid.

Synthesis of 5-Methoxypyridine-2-carboxylic Acid

A common method for the preparation of the precursor, 5-methoxypyridine-2-carboxylic acid, involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol:

-

A solution of lithium hydroxide monohydrate (5.0 g) in water (10 mL) is added to a solution of this compound (4.0 g) in methanol (50 mL) at room temperature.[4]

-

The reaction mixture is stirred at room temperature for 12 hours.[4]

-

Subsequently, the pH of the reaction mixture is adjusted to 4-5 with 2M hydrochloric acid.[4]

-

The resulting precipitate is collected by filtration.[4]

-

The solid is washed with water and dried to afford 5-methoxypyridine-2-carboxylic acid (2.4 g).[4]

Esterification to this compound

The synthesis of the title compound is achieved through Fischer esterification of 5-methoxypyridine-2-carboxylic acid with methanol in the presence of an acid catalyst.

Experimental Protocol:

-

To a solution of 5-methoxypyridine-2-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid) is added.

-

The reaction mixture is heated at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel.

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons (a singlet around 3.9 ppm), the methyl ester protons (a singlet around 3.9-4.0 ppm), and three aromatic protons on the pyridine ring in the range of 7.0-8.5 ppm. The ¹H NMR spectrum of the parent carboxylic acid, 5-methoxypyridine-2-carboxylic acid, in DMSO-d6 shows a methoxy signal at 3.93 ppm (s, 3H) and aromatic protons at 7.49-7.51 ppm (m, 1H), 8.03 ppm (d, J=7.2 Hz, 1H), and 8.36 ppm (d, J=2.8 Hz, 1H), along with the carboxylic acid proton at 12.85 ppm (s, 1H).[4]

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbons of the methoxy and ester groups (around 50-60 ppm), the carbonyl carbon of the ester (around 165 ppm), and the carbons of the pyridine ring (in the aromatic region, typically 110-160 ppm).

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant absorptions will include C-O stretching vibrations for the ester and methoxy groups, and C=C and C=N stretching vibrations of the pyridine ring. The asymmetric and symmetric stretching vibrations of the carboxylate group in metal carboxylates typically appear in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively.[5]

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (167.16 g/mol ).

Reactivity and Potential Applications in Drug Discovery

The chemical structure of this compound provides several points for further chemical modification, making it a versatile intermediate in organic synthesis. The ester group can be hydrolyzed back to the carboxylic acid or converted to an amide. The pyridine ring can undergo various transformations, and the methoxy group can potentially be cleaved to a hydroxyl group.

Role as a Building Block in Targeted Protein Degradation

A significant application of this compound is its use as a "Protein Degrader Building Block".[1][6] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[7] A PROTAC consists of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[8]

This compound can be incorporated into the linker component of a PROTAC. The pyridine ring can provide a rigid scaffold within the linker, which can be crucial for establishing the optimal orientation of the two ligands for the formation of a stable ternary complex between the POI and the E3 ligase. The ester and methoxy functional groups offer handles for further chemical modifications to attach the POI and E3 ligase ligands.

References

- 1. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 29681-39-8 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 5-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-92-6 [chemicalbook.com]

- 5. Methyl 5-formylpyridine-2-carboxylate | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. youtube.com [youtube.com]

- 8. chempep.com [chempep.com]

An In-depth Technical Guide to the Solubility of Methyl 5-methoxypyridine-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of methyl 5-methoxypyridine-2-carboxylate, featuring a polar pyridine ring, an ether group, and an ester functional group, suggests it will exhibit a range of solubilities in different organic solvents.

Predicted Solubility Profile

Based on the solubility of the parent compound, picolinic acid (pyridine-2-carboxylic acid), and the addition of a methyl ester and a methoxy group, a qualitative solubility profile for this compound can be predicted. Picolinic acid is very soluble in polar protic solvents like water and ethanol, and less soluble in polar aprotic and non-polar solvents.[1][2][3][4] The esterification of the carboxylic acid to a methyl ester will likely decrease its solubility in highly polar protic solvents like water but may increase its solubility in a broader range of organic solvents of moderate polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Very Soluble | The presence of the polar pyridine nitrogen and ether oxygen allows for hydrogen bonding with the solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | Dipole-dipole interactions between the solute and solvent molecules are expected to facilitate dissolution. |

| Non-Polar Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar aromatic solvents. |

| Non-Polar Aliphatic | Hexane, Heptane | Insoluble | The significant difference in polarity between the solute and these non-polar solvents will likely result in very poor solubility. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. These methods are standard in the pharmaceutical and chemical industries for establishing the solubility of a compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[3][4]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Solvent Evaporation: Evaporate the solvent from the withdrawn sample under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute).

-

Mass Determination: Accurately weigh the remaining solid residue.

-

Calculation: Calculate the solubility in terms of g/L or mg/mL using the mass of the residue and the volume of the supernatant taken.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a more sensitive and accurate technique, particularly for compounds with low solubility.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method.

-

Phase Separation: Separate the solid and liquid phases.

-

Dilution: Accurately dilute a known volume of the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

HPLC Analysis: Inject the diluted sample into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis).

-

Quantification: Determine the concentration of the solute in the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the original solubility, taking into account the dilution factor.

Synthesis Workflow

The synthesis of this compound typically involves the esterification of 5-methoxypyridine-2-carboxylic acid. The following diagram illustrates a general workflow for such a synthesis.

Caption: General synthesis workflow for this compound.

Logical Relationship for Solubility Testing

The following diagram outlines the logical steps involved in a comprehensive solubility assessment.

Caption: Logical workflow for determining the solubility profile of a compound.

Conclusion

References

Spectroscopic and Synthetic Profile of Methyl 5-methoxypyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 5-methoxypyridine-2-carboxylate (CAS No: 29681-39-8), a key intermediate in various chemical syntheses. The information is presented to facilitate its use in research, development, and drug discovery applications.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound, providing a detailed fingerprint for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific ¹H and ¹³C NMR data for this compound were not found in the performed searches. Researchers should consider acquiring this data experimentally for full structural confirmation.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Note: Specific IR data for this compound were not found in the performed searches. Expected characteristic peaks would include C=O stretching for the ester and C-O stretching for the methoxy group and the ester.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| Data not available in search results |

Note: Specific mass spectrometry data for this compound were not found in the performed searches. The expected molecular ion peak [M]⁺ would be approximately 167.16 g/mol .

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is crucial for its reliable preparation in a laboratory setting. The synthesis typically involves two main stages: the synthesis of the parent carboxylic acid and its subsequent esterification.

Synthesis of 5-Methoxypyridine-2-carboxylic acid

A common route to 5-substituted picolinic acids involves the diazotization of an aminopyridine precursor followed by nucleophilic substitution and subsequent oxidation of a methyl group.

Esterification of 5-Methoxypyridine-2-carboxylic acid

The conversion of 5-Methoxypyridine-2-carboxylic acid to its methyl ester, this compound, can be achieved through standard esterification methods. One common and effective method is the Fischer-Speier esterification.

Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Methoxypyridine-2-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent, for example, ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from a readily available starting material to the final product. This workflow can be visualized as follows:

In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-methoxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-methoxypyridine-2-carboxylate. Due to the absence of a publicly available experimental spectrum at the time of this writing, this guide presents a predicted spectrum based on established NMR principles and data from analogous substituted pyridine compounds. It includes a comprehensive experimental protocol for acquiring such a spectrum, a quantitative summary of the predicted spectral data, and a visual representation of the molecular structure and its proton coupling relationships.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are derived from the analysis of substituent effects on the pyridine ring, where the electron-donating methoxy group (-OCH₃) and the electron-withdrawing methyl carboxylate group (-COOCH₃) influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | 8.10 | d | J ≈ 2.5 Hz | 1H |

| H-4 | 7.40 | dd | J ≈ 8.5, 2.5 Hz | 1H |

| H-6 | 8.45 | d | J ≈ 8.5 Hz | 1H |

| -OCH₃ (C5) | 3.90 | s | - | 3H |

| -OCH₃ (C2-ester) | 4.00 | s | - | 3H |

Note: These are estimated values and may differ from experimental results.

Detailed Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly influence chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be around 4-5 cm.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. Modern spectrometers can also reference the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

-

Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the ¹H frequency, and the deuterium signal from the solvent should be used to "lock" the magnetic field, ensuring its stability throughout the experiment.

-

Shimming: The magnetic field homogeneity should be optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks. Most modern spectrometers have automated shimming routines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used for a routine ¹H spectrum.

-

Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time (at): Typically set between 2 to 4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, which is important for accurate integration.

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Receiver Gain (rg): The receiver gain should be optimized to maximize the signal without causing receiver overload. This is often done automatically.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode (upright and symmetrical).

-

Baseline Correction: A flat baseline should be established across the spectrum.

-

Referencing: The chemical shift scale (x-axis) is calibrated. If TMS was used, its signal is set to 0 ppm. Otherwise, the residual solvent peak is used as a reference (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Molecular Structure and J-Coupling Analysis

The following diagram illustrates the chemical structure of this compound and the predicted through-bond J-coupling interactions between the aromatic protons.

Caption: Molecular structure of this compound with predicted J-coupling.

An In-Depth Technical Guide to the Predicted 13C NMR Chemical Shifts of Methyl 5-methoxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 5-methoxypyridine-2-carboxylate. Due to the absence of publicly available experimental spectral data for this specific compound, this document outlines a predictive methodology based on established principles of NMR spectroscopy and substituent effects on the pyridine ring. This guide is intended to serve as a valuable reference for researchers in the fields of organic chemistry, medicinal chemistry, and drug development who may be working with this or structurally related molecules.

Predicted 13C NMR Chemical Shift Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values have been estimated based on the known chemical shifts of pyridine and the application of substituent chemical shift (SCS) effects for methoxy and methyl carboxylate groups.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~148 |

| C3 | ~115 |

| C4 | ~140 |

| C5 | ~155 |

| C6 | ~122 |

| C=O | ~165 |

| O-CH3 (ester) | ~52 |

| O-CH3 (ether) | ~56 |

Methodology for Chemical Shift Prediction

The prediction of the 13C NMR chemical shifts was performed using the additive model of substituent chemical shifts (SCS). This approach starts with the known chemical shifts of the parent heterocycle, pyridine, and then modifies these values based on the expected electronic influence of the substituents at their respective positions.

The standard 13C NMR chemical shifts for pyridine in CDCl₃ are approximately:

-

C2/C6: 150 ppm

-

C3/C5: 124 ppm

-

C4: 136 ppm[1]

The following steps were taken to predict the chemical shifts of this compound:

-

Effect of the 2-Methyl Carboxylate Group (-COOCH₃): This electron-withdrawing group is expected to have a deshielding effect (downfield shift) on the carbon to which it is attached (C2) and an alternating effect on the other ring carbons.

-

Effect of the 5-Methoxy Group (-OCH₃): This electron-donating group is expected to have a strong shielding effect (upfield shift) on the ortho (C4 and C6) and para (C2) carbons, and a deshielding effect on the ipso carbon (C5).

-

Combined Effects: The individual substituent effects were additively applied to the base chemical shifts of pyridine to arrive at the predicted values for the substituted ring. The chemical shifts for the carbonyl and methyl carbons of the substituents were estimated from typical values for these functional groups.[2]

It is important to note that this additive model provides an estimation, and the actual experimental values may vary due to complex electronic and steric interactions between the substituents.

Experimental Protocols for 13C NMR Spectroscopy

While experimental data for the target molecule is not available, a general protocol for acquiring a 13C NMR spectrum of a similar organic compound is provided below. This protocol is based on standard laboratory practices.

1. Sample Preparation:

- Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data should be acquired on a modern NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

- The spectrometer should be tuned to the 13C nucleus.

3. Data Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker instrument).

- Acquisition Time (AQ): Typically 1-2 seconds.

- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is needed.

- Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 128 to 1024 scans, depending on the sample concentration.

- Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic molecules.

- Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.

- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

- Perform baseline correction.

Logical Relationships and Substituent Effects

The following diagram illustrates the logical relationship between the substituents and their predicted influence on the 13C NMR chemical shifts of the pyridine ring in this compound. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the methyl carboxylate group create a push-pull system that influences the electron density and, consequently, the magnetic environment of each carbon atom.

Caption: Substituent effects on the pyridine ring.

References

FT-IR Analysis of Methyl 5-methoxypyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Methyl 5-methoxypyridine-2-carboxylate. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the FT-IR spectrum, and a logical workflow for the analysis process.

Introduction to FT-IR Spectroscopy of Pyridine Derivatives

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1] By measuring the absorption of infrared radiation by a molecule, an FT-IR spectrum is generated, which provides a unique "molecular fingerprint." For pyridine derivatives like this compound, FT-IR is instrumental in confirming the presence of the pyridine ring, the methoxy group, and the methyl ester functionality. The vibrational frequencies observed in the spectrum are influenced by the nature and position of the substituents on the pyridine ring.[2]

Predicted FT-IR Spectral Data for this compound

The following table summarizes the predicted characteristic vibrational frequencies for this compound, based on the analysis of its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H (Pyridine) | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Methyl Ester & Methoxy) | Stretching | 3000 - 2850 | Medium |

| Carbonyl (C=O) of Ester | Stretching | 1750 - 1735 | Strong |

| Aromatic C=C and C=N (Pyridine Ring) | Stretching | 1650 - 1400 | Medium to Strong |

| C-H (Methyl) | Bending (Scissoring) | ~1470 | Medium |

| C-O-C (Methoxy Ether) | Asymmetric Stretching | 1310 - 1210 | Strong |

| C-O (Ester) | Stretching | 1300 - 1000 | Strong |

| C-O-C (Methoxy Ether) | Symmetric Stretching | 1050 - 1010 | Medium |

| Pyridine Ring | In-plane Bending | 1000 - 600 | Medium to Weak |

| Aromatic C-H (Pyridine) | Out-of-plane Bending | 900 - 650 | Strong |

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

3.1. Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

3.2. Sample Preparation

-

Ensure the ATR crystal surface is clean by wiping it with a soft, lint-free cloth soaked in a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

3.3. Data Acquisition

-

Set the FT-IR spectrometer to collect data in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Select an appropriate resolution, commonly 4 cm⁻¹, for routine analysis.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

-

Initiate the sample scan.

3.4. Data Processing

-

The spectrometer software will automatically perform the Fourier transform to convert the interferogram into an infrared spectrum.

-

The background spectrum will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Workflow for FT-IR analysis of a solid sample.

Interpretation of the FT-IR Spectrum

The interpretation of the obtained FT-IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the functional groups present in this compound.

-

C-H Stretching Region (3100-2850 cm⁻¹): Look for weaker bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretches of the pyridine ring and medium intensity bands below 3000 cm⁻¹ for the aliphatic C-H stretches of the methyl ester and methoxy groups.

-

Carbonyl (C=O) Stretching (around 1740 cm⁻¹): A strong, sharp absorption band in this region is a key indicator of the methyl ester group.[3]

-

Aromatic Ring Stretching (1650-1400 cm⁻¹): A series of medium to strong bands in this region will be characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

"Fingerprint" Region (below 1400 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule. Key bands to identify include the strong C-O-C asymmetric stretch of the methoxy group (around 1250 cm⁻¹) and the strong C-O stretch of the ester group (around 1200-1100 cm⁻¹). The out-of-plane C-H bending vibrations of the substituted pyridine ring will also appear as strong bands in the 900-650 cm⁻¹ range, and their specific positions can provide information about the substitution pattern.

By carefully analyzing the positions, intensities, and shapes of the absorption bands in the FT-IR spectrum and comparing them to the expected values in the provided table, researchers can confidently confirm the identity and structural features of this compound.

References

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of Methyl 5-methoxypyridine-2-carboxylate

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 5-methoxypyridine-2-carboxylate. Given the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles for pyridine derivatives, aromatic esters, and methoxy-substituted aromatic compounds to propose a likely fragmentation pathway. This document serves as a valuable resource for researchers in drug discovery and organic chemistry, offering insights into the structural elucidation of similar compounds.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of its ester and methoxy functional groups, as well as potential pyridine ring fissions. The fragmentation process is initiated by the removal of an electron to form a radical cation (M+•).

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Description of Fragmentation |

| 167 | [C8H9NO3]+• | - | Molecular Ion (M+•) |

| 136 | [C7H6NO2]+ | •OCH3 | Loss of the methoxy radical from the ester group (alpha-cleavage).[1][2] |

| 108 | [C6H6NO]+ | •COOCH3 | Loss of the carbomethoxy radical. |

| 138 | [C7H8NO2]+ | •CHO | Loss of a formyl radical from the methoxy group. |

| 152 | [C7H6NO3]+ | •CH3 | Loss of a methyl radical from the methoxy group. |

| 78 | [C5H4N]+ | C3H5O3 | Fragmentation of the pyridine ring.[3] |

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 167) is expected to proceed through several competing pathways, dictated by the stability of the resulting fragment ions and neutral species. The primary fragmentation events are centered around the ester and methoxy substituents on the pyridine ring.

A significant fragmentation route likely involves the cleavage of the bond between the carbonyl carbon and the ester oxygen, leading to the loss of a methoxy radical (•OCH3) to form an acylium ion at m/z 136.[1][2] Another prominent pathway is the loss of the entire carbomethoxy group (•COOCH3) to yield a pyridinium ion at m/z 108.

The methoxy group on the pyridine ring can also initiate fragmentation. The loss of a methyl radical (•CH3) from the methoxy group would result in an ion at m/z 152. Additionally, rearrangement and subsequent loss of a formyl radical (•CHO) could lead to a fragment at m/z 138. More complex fragmentation could involve fission of the pyridine ring itself, a known fragmentation pattern for pyridine derivatives, potentially leading to smaller charged fragments like the one observed at m/z 78.[3][4]

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum of a similar solid organic compound is outlined below.

Sample Preparation:

A small amount of the solid sample (typically less than 1 mg) is dissolved in a volatile organic solvent such as methanol or dichloromethane. The resulting solution is then introduced into the mass spectrometer.

Mass Spectrometry:

-

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is used.

-

Ionization: Electron ionization is performed at a standard electron energy of 70 eV.[5] This energy level is sufficient to cause ionization and fragmentation of the molecule.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Inlet System: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples to ensure purity.

-

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 50-500 to capture the molecular ion and all significant fragment ions.

Logical Workflow for Fragmentation Analysis

The process of predicting and analyzing the fragmentation pattern of a novel compound like this compound follows a logical progression. This begins with identifying the molecular ion and then systematically identifying fragment ions by calculating the mass differences, which correspond to the loss of plausible neutral fragments.

Caption: Logical workflow for mass spectrum fragmentation analysis.

This technical guide provides a foundational understanding of the likely mass spectrometric behavior of this compound. The predicted fragmentation patterns and proposed methodologies offer a valuable starting point for the empirical analysis and structural confirmation of this and related compounds in a research and development setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

In-Depth Technical Guide: Crystal Structure of Methyl 5-methoxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of Methyl 5-methoxypyridine-2-carboxylate. Due to the absence of a publicly available crystal structure for this specific compound, this guide presents a detailed analysis of the closely related compound, 5-methylpicolinic acid, as a structural surrogate. This document outlines detailed experimental protocols for the synthesis of this compound, its crystallization, and the methodology for single-crystal X-ray diffraction analysis. All quantitative crystallographic data for the analogous structure is presented in standardized tabular format for clarity and comparative purposes. Additionally, a logical workflow of the entire process is visualized using a Graphviz diagram. This guide serves as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing a foundational understanding of the structural characteristics of this class of compounds.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and materials science research. The arrangement of its constituent atoms in a crystalline solid, known as its crystal structure, is fundamental to understanding its physicochemical properties, including solubility, melting point, and bioavailability. This information is crucial for rational drug design and the development of new materials.

While the crystal structure of this compound has not been deposited in public crystallographic databases to date, we can infer significant structural insights by examining closely related molecules. For the purpose of this guide, we will utilize the crystallographic data of 5-methylpicolinic acid, a structurally analogous compound, to discuss the anticipated molecular geometry, packing, and intermolecular interactions.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the synthesis of the precursor, 5-methoxypyridine-2-carboxylic acid, followed by its esterification.

Synthesis of 5-methoxypyridine-2-carboxylic acid

Reaction: Hydrolysis of this compound

Protocol:

-

To a solution of this compound (1 equivalent) in methanol, add a solution of lithium hydroxide monohydrate (2 equivalents) in water.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, adjust the pH of the reaction mixture to 4-5 using 2M hydrochloric acid.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum to yield 5-methoxypyridine-2-carboxylic acid.

Esterification to this compound

Reaction: Fischer Esterification

Protocol:

-

Suspend 5-methoxypyridine-2-carboxylic acid (1 equivalent) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Experimental Protocols for Crystal Growth and Structure Determination

Crystallization

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis.

Protocol: Slow Evaporation

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane) to create a saturated or near-saturated solution.

-

Filter the solution through a syringe filter to remove any particulate matter.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial periodically for the formation of single crystals.

Single-Crystal X-ray Diffraction

Protocol:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters, space group, and reflection intensities.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data (Analogous Compound: 5-Methylpicolinic Acid)

The following tables summarize the crystallographic data for 5-methylpicolinic acid, which serves as a structural model for this compound.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₇H₇NO₂ |

| Formula weight | 137.14 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.986(2) Å, α = 90° |

| b = 5.998(1) Å, β = 98.43(2)° | |

| c = 13.987(3) Å, γ = 90° | |

| Volume | 662.9(3) ų |

| Z | 4 |

| Density (calculated) | 1.373 Mg/m³ |

| Absorption coefficient | 0.858 mm⁻¹ |

| F(000) | 288 |

| Crystal size | 0.40 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 5.51 to 66.84° |

| Index ranges | -9<=h<=9, -7<=k<=7, -16<=l<=16 |

| Reflections collected | 4758 |

| Independent reflections | 1164 [R(int) = 0.0485] |

| Completeness to theta = 66.84° | 99.1 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1164 / 0 / 92 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1102 |

| R indices (all data) | R1 = 0.0515, wR2 = 0.1166 |

| Largest diff. peak and hole | 0.177 and -0.191 e.Å⁻³ |

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O(1)-C(7) | 1.258(2) |

| O(2)-C(7) | 1.268(2) |

| N(1)-C(2) | 1.340(2) |

| N(1)-C(6) | 1.342(2) |

| C(2)-C(3) | 1.383(2) |

| C(3)-C(4) | 1.385(2) |

| C(4)-C(5) | 1.389(2) |

| C(5)-C(6) | 1.380(2) |

| C(2)-C(7) | 1.516(2) |

| C(5)-C(8) | 1.503(2) |

Selected Bond Angles (°)

| Atoms | Angle (°) |

| O(1)-C(7)-O(2) | 124.9(1) |

| O(1)-C(7)-C(2) | 117.8(1) |

| O(2)-C(7)-C(2) | 117.3(1) |

| C(6)-N(1)-C(2) | 117.9(1) |

| N(1)-C(2)-C(3) | 122.1(1) |

| C(4)-C(3)-C(2) | 118.8(1) |

| C(3)-C(4)-C(5) | 119.5(1) |

| C(6)-C(5)-C(4) | 118.0(1) |

| N(1)-C(6)-C(5) | 123.7(1) |

Selected Torsion Angles (°)

| Atoms | Angle (°) |

| N(1)-C(2)-C(7)-O(1) | -1.5(2) |

| N(1)-C(2)-C(7)-O(2) | 178.6(1) |

| C(3)-C(2)-C(7)-O(1) | 178.4(1) |

| C(3)-C(2)-C(7)-O(2) | -1.5(2) |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from chemical synthesis to the final determination of the crystal structure.

An In-depth Technical Guide to the Synthesis of Methyl 5-methoxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-methoxypyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. While the initial discovery and first synthesis are not extensively documented in readily available literature, a robust and widely utilized method for its preparation is through the Fischer esterification of its corresponding carboxylic acid precursor. This document details a standard, reliable protocol for this synthesis, presents relevant data in a structured format, and illustrates the logical workflow of the process.

Core Synthesis Pathway: Fischer Esterification

The primary route for the synthesis of this compound involves the acid-catalyzed esterification of 5-methoxypyridine-2-carboxylic acid with methanol. This reaction, known as Fischer esterification, is a classic and efficient method for the formation of esters from carboxylic acids and alcohols. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, and a strong acid catalyst is employed.

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials:

-

5-methoxypyridine-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxypyridine-2-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution. The addition should be done in a dropwise manner, preferably in an ice bath to dissipate any heat generated.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Effervescence (release of CO2 gas) will be observed. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction process two to three times to ensure complete recovery of the product.

-

Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine. This removes any remaining inorganic impurities and water-soluble byproducts.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain high-purity this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of this compound via Fischer esterification. Please note that actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Notes |

| Reactants | ||

| 5-methoxypyridine-2-carboxylic acid | 1.0 equivalent | Starting material. |

| Methanol | 10-20 equivalents (or as solvent) | Used in excess to drive the equilibrium towards the product. |

| Sulfuric Acid (catalyst) | 0.1-0.2 equivalents | A catalytic amount is sufficient. |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65 °C for methanol) | Standard condition for Fischer esterification. |

| Reaction Time | 4-24 hours | Monitored by TLC for completion. |

| Product Characterization | ||

| Appearance | White to off-white solid or oil | |

| Molecular Formula | C8H9NO3 | |

| Molecular Weight | 167.16 g/mol | |

| Yield | 80-95% | Typical yield for this type of reaction. |

| Melting Point | Not widely reported; depends on purity. | Can be determined experimentally for the purified product. |

| Spectroscopic Data | For structural confirmation. | |

| ¹H NMR (CDCl₃, 400 MHz) δ | ~8.2 (d, 1H), ~7.8 (d, 1H), ~7.0 (dd, 1H), ~4.0 (s, 3H), ~3.9 (s, 3H) | Approximate chemical shifts. Actual values may vary slightly. |

| ¹³C NMR (CDCl₃, 100 MHz) δ | ~165, ~160, ~148, ~140, ~120, ~110, ~55, ~52 | Approximate chemical shifts. Actual values may vary slightly. |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary. Always adhere to standard laboratory safety procedures when handling chemicals.

Stability and Storage of Methyl 5-methoxypyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-methoxypyridine-2-carboxylate. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the context of drug discovery where it may serve as a key building block. This document outlines potential degradation pathways, presents illustrative stability data, and details experimental protocols for stability assessment.

Physicochemical Properties and Recommended Storage

This compound is a white to off-white solid. For routine handling and short-term use, it is generally recommended to store the compound at room temperature.[1][2][3] For long-term storage, it is advisable to keep the container tightly closed and in a dry, well-ventilated place.[4][5][6] To mitigate potential degradation from atmospheric components, storage under an inert atmosphere is also recommended.[2][3]

Potential Degradation Pathways

The chemical structure of this compound, featuring a pyridine ring, a methoxy group, and a methyl ester, suggests several potential degradation pathways under stress conditions. These include hydrolysis, photodegradation, thermal decomposition, and oxidation.

-

Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This would result in the formation of 5-methoxypyridine-2-carboxylic acid and methanol. The rate of hydrolysis is expected to be dependent on pH and temperature. For a related compound, benzyl nicotinate, hydrolysis of the ester bond is the primary degradation pathway.

-

Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to light. The absorption of UV radiation can lead to the formation of reactive intermediates and subsequent degradation products. The specific photolytic pathway will depend on the wavelength of light and the presence of photosensitizers.

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For pyridine-containing compounds, this can involve complex reaction pathways, including ring opening and fragmentation. The methoxy group may also be susceptible to cleavage at high temperatures.

-

Oxidation: The pyridine ring and the methoxy group may be susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions that generate reactive oxygen species. Oxidative degradation can lead to the formation of N-oxides or other oxidized derivatives.

Illustrative Stability Data

| Stress Condition | Parameters | Duration | Degradation (%) (Illustrative) | Primary Degradant |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C | 24 hours | 15% | 5-methoxypyridine-2-carboxylic acid |

| Basic Hydrolysis | 0.1 M NaOH, 25 °C | 4 hours | 25% | 5-methoxypyridine-2-carboxylic acid |

| Oxidative | 3% H₂O₂, 25 °C | 24 hours | 10% | N-oxide and other oxidative products |

| Thermal | 80 °C | 48 hours | 8% | Various thermal decomposition products |

| Photolytic | UV light (254 nm) | 12 hours | 20% | Various photolytic products |

Note: This data is illustrative for a pyridine carboxylic acid ester and is intended to provide a general understanding of potential stability under forced degradation conditions. Actual degradation percentages for this compound may vary.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to evaluate the stability of this compound. These protocols are based on the principles outlined in the ICH guidelines for stability testing.

General Procedure

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

-

Neutralization/Quenching: After the specified duration, neutralize the acidic and basic samples and quench any oxidative reactions.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The method should be capable of separating the intact compound from its degradation products.

-

Quantification: Quantify the amount of remaining this compound and the formed degradation products.

Specific Stress Conditions

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.

-

Dilute to the final concentration with the mobile phase and analyze.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature (25°C) for 4 hours.

-

Neutralize with 0.1 M hydrochloric acid.

-

Dilute to the final concentration with the mobile phase and analyze.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature (25°C) for 24 hours, protected from light.

-

Dilute to the final concentration with the mobile phase and analyze.

-

-

Thermal Degradation:

-

Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.

-

Place the vial with the solid compound in an oven at 80°C for 48 hours.

-

Cool to room temperature, reconstitute the residue in the initial solvent, and dilute to the final concentration for analysis.

-

-

Photolytic Degradation:

-

Place a solution of the compound in a quartz cuvette or a photostable container.

-

Expose the sample to a UV light source (e.g., 254 nm) for 12 hours.

-

Maintain a control sample in the dark at the same temperature.

-

Dilute the exposed and control samples to the final concentration for analysis.

-

Visualizations

The following diagrams illustrate the key factors influencing the stability of this compound and a typical workflow for a forced degradation study.

Caption: Factors influencing the stability of this compound.

Caption: A typical experimental workflow for a forced degradation study.

References

- 1. Oxidative cleavage of carboxylic esters by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

- 6. researchgate.net [researchgate.net]

Methyl 5-methoxypyridine-2-carboxylate: A Versatile Scaffold for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[1][2] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[3] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[4]

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and ability to form key interactions with biological targets.[5][6] This guide explores the potential of a novel pyridine-based building block, Methyl 5-methoxypyridine-2-carboxylate , as a versatile core for the synthesis of new protein degraders. While this specific molecule is not yet established in the TPD literature, its chemical functionalities offer attractive handles for elaboration into warheads, E3 ligase ligands, or linker components. This document provides a hypothetical framework, based on established principles of PROTAC design and synthesis, for researchers to explore the utility of this promising scaffold.

The Core Building Block: this compound

This compound presents a synthetically tractable starting point for PROTAC development. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, providing a convenient attachment point for a linker or other functional groups via amide bond formation. The methoxy group at the 5-position can potentially be used to modulate physicochemical properties or be further functionalized. The pyridine nitrogen itself can influence the overall properties of the molecule, including solubility and potential for hydrogen bonding.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, DMSO, DMF |

Proposed Synthetic Strategies for PROTAC Assembly

The versatile nature of the pyridine-2-carboxylate scaffold allows for its incorporation into a PROTAC molecule in several ways. Below are proposed synthetic routes for utilizing this building block.

Functionalization of the Pyridine Core

The first step in leveraging this compound is its functionalization to enable linker attachment. Standard hydrolysis of the methyl ester provides the corresponding carboxylic acid, which can then be coupled to an amine-terminated linker using standard peptide coupling reagents like HATU or HBTU.

PROTAC Synthesis Workflow

A general workflow for the synthesis of a PROTAC using the functionalized pyridine-linker conjugate is outlined below. This involves the subsequent coupling of the other end of the linker to either a warhead for the protein of interest or an E3 ligase ligand.

Experimental Protocols for Characterization

Once a PROTAC candidate is synthesized, a series of biophysical and cellular assays are required to characterize its activity.

Biophysical Assays for Target Engagement and Ternary Complex Formation

These assays are crucial to confirm that the synthesized PROTAC binds to its intended targets and facilitates the formation of a stable ternary complex.

Table 2: Biophysical Assays for PROTAC Characterization

| Assay | Purpose | Typical Method | Key Parameters Measured |

| Target Engagement | To confirm binding of the warhead moiety to the Protein of Interest (POI). | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) | Binding Affinity (KD), Binding Kinetics (kon, koff) |

| E3 Ligase Binding | To confirm binding of the E3 ligase ligand moiety to the E3 ligase. | SPR, ITC, FP | Binding Affinity (KD), Binding Kinetics (kon, koff) |

| Ternary Complex Formation | To demonstrate the formation of the POI-PROTAC-E3 ligase complex. | SPR, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA | Cooperativity (α), Ternary Complex Stability |

Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

-

Immobilization: Covalently immobilize the biotinylated POI onto a streptavidin-coated sensor chip.

-

Binary Interaction (PROTAC-POI): Inject a series of concentrations of the PROTAC over the POI-coated surface to determine the binary binding affinity.

-

Binary Interaction (PROTAC-E3 Ligase): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its affinity for the ligase.

-

Ternary Complex Formation: Co-inject a constant concentration of the E3 ligase with varying concentrations of the PROTAC over the POI-coated surface.

-

Data Analysis: Analyze the sensorgrams to determine the binding kinetics and affinity of the ternary complex. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Cellular Assays for Protein Degradation and Biological Activity

Cellular assays are essential to confirm that the PROTAC is cell-permeable and can induce the degradation of the target protein, leading to a biological effect.

Table 3: Cellular Assays for PROTAC Evaluation

| Assay | Purpose | Typical Method | Key Parameters Measured |

| Target Protein Degradation | To quantify the reduction in the levels of the POI. | Western Blot, In-Cell ELISA, Quantitative Mass Spectrometry (LC-MS/MS), NanoBRET | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation) |

| Cellular Target Engagement | To confirm that the PROTAC engages the POI within the cell. | Cellular Thermal Shift Assay (CETSA)[7], NanoBRET | Target stabilization or engagement EC₅₀ |

| Ubiquitination Assay | To confirm that the degradation is mediated by the ubiquitin-proteasome system. | Immunoprecipitation followed by Western Blot for ubiquitin. | Increase in ubiquitinated POI |

| Downstream Pathway Analysis | To assess the functional consequences of POI degradation. | Reporter gene assays, RNA sequencing, Phospho-protein analysis | Modulation of downstream signaling pathways |

| Cell Viability/Proliferation Assay | To determine the effect of POI degradation on cell survival. | MTT, CellTiter-Glo | IC₅₀/GI₅₀ |

Experimental Protocol: Western Blot for Protein Degradation

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for the POI. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Densitometrically quantify the protein bands and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Pharmacokinetic Analysis

Understanding the metabolic stability and pharmacokinetic properties of novel PROTACs is crucial for their development as therapeutics.[8]

Experimental Protocol: LC-MS/MS for PROTAC Quantification in Plasma [9][10][11][12]

-

Sample Preparation: Perform protein precipitation of plasma samples containing the PROTAC using a suitable organic solvent (e.g., acetonitrile).

-

Chromatographic Separation: Separate the PROTAC from plasma components using a reverse-phase HPLC column with a gradient elution.

-

Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification. Optimize the precursor and product ion transitions for the PROTAC.

-

Quantification: Generate a standard curve using known concentrations of the PROTAC in plasma to quantify the concentration in unknown samples.

Signaling Pathway and Mechanism of Action

The ultimate goal of a PROTAC is to induce the degradation of a target protein that plays a key role in a disease-related signaling pathway. The diagram below illustrates the general mechanism of action for a PROTAC.

Conclusion

This compound represents a promising, yet underexplored, building block for the development of novel protein degraders. Its straightforward functionalization and the privileged nature of the pyridine scaffold offer a solid foundation for the synthesis of new PROTAC libraries. By following the established synthetic strategies and employing the comprehensive suite of biophysical and cellular assays outlined in this guide, researchers can systematically evaluate the potential of this and other novel building blocks in the exciting and rapidly advancing field of targeted protein degradation.

References

- 1. Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial | MDPI [mdpi.com]

- 2. Bivalent Ligands for Protein Degradation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pelagobio.com [pelagobio.com]

- 8. benchchem.com [benchchem.com]

- 9. waters.com [waters.com]

- 10. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. sciex.com [sciex.com]

Methodological & Application

Application of Methyl 5-Methoxypyridine-2-carboxylate as a Key Intermediate in the Development of Novel PI3K/mTOR Dual Inhibitors

Introduction: Methyl 5-methoxypyridine-2-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its activated carboxylic ester and electron-rich pyridine ring make it an ideal starting material for the synthesis of a diverse range of pharmacologically active compounds. This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of a novel series of sulfonamide methoxypyridine derivatives that act as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many cancers, making dual inhibitors of this pathway a promising therapeutic strategy.[1][2]

Application Notes

The 5-methoxypyridine-2-carboxamide scaffold, derived from this compound, serves as a crucial pharmacophore in the design of kinase inhibitors. The methoxy group can participate in key hydrogen bonding interactions within the ATP-binding pocket of kinases, while the pyridine nitrogen can enhance solubility and provide an additional point for molecular recognition. The carboxamide linkage allows for the introduction of various substituents to explore the chemical space and optimize potency, selectivity, and pharmacokinetic properties.

In the context of PI3K/mTOR inhibition, the sulfonamide methoxypyridine core has been successfully utilized to develop potent dual inhibitors. These compounds have demonstrated significant anti-proliferative activity in various cancer cell lines, inducing cell cycle arrest and apoptosis. The modular nature of the synthesis, starting from this compound, allows for the systematic modification of different parts of the molecule to establish structure-activity relationships (SAR) and to identify clinical candidates with improved therapeutic indices.

Experimental Protocols

The following protocols describe the synthesis of key intermediates and a representative final compound from the series of sulfonamide methoxypyridine derivatives.

Protocol 1: Synthesis of 5-methoxypyridine-2-sulfonyl chloride (Intermediate 2)

This protocol outlines the conversion of 5-methoxypyridine-2-carboxylic acid to the corresponding sulfonyl chloride, a key intermediate for the subsequent sulfonamide formation.

-

Step 1: Synthesis of 5-methoxypyridine-2-carboxylic acid (1). While the starting material for this protocol is the carboxylic acid, it can be readily obtained by the hydrolysis of this compound. To a solution of this compound in a suitable solvent such as methanol/water, an excess of a base like sodium hydroxide is added. The reaction mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC). After completion, the reaction mixture is acidified with an acid like HCl to precipitate the 5-methoxypyridine-2-carboxylic acid, which is then filtered, washed with water, and dried.

-

Step 2: Synthesis of 5-methoxypyridine-2-sulfonyl chloride (2). To a stirred solution of 5-methoxypyridine-2-carboxylic acid (1) in a suitable solvent such as thionyl chloride, is added phosphorus pentachloride in portions at 0 °C. The reaction mixture is then heated to reflux for several hours. After completion of the reaction, the excess thionyl chloride is removed under reduced pressure to yield the crude 5-methoxypyridine-2-sulfonyl chloride (2), which can be used in the next step without further purification.

Protocol 2: Synthesis of N-(4-aminophenyl)-5-methoxypyridine-2-sulfonamide (Intermediate 4)

This protocol details the coupling of the sulfonyl chloride intermediate with p-phenylenediamine.

-